3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one
Description
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one is a synthetic organic compound with the molecular formula C16H10F3NO2S This compound is characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further linked to a benzothiophene core
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]iminomethyl]-2-benzothiophen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)22-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(21)23-14/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQHCKNFXRSBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one typically involves the condensation of 4-(trifluoromethoxy)aniline with a suitable benzothiophene derivative. The reaction conditions often include the use of molecular sieves to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethoxy group and aniline moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one can be compared with other compounds containing trifluoromethoxy groups or benzothiophene cores. Similar compounds include:
4-(trifluoromethoxy)aniline: A precursor in the synthesis of the target compound.
Benzothiophene derivatives: Compounds with similar core structures but different substituents.
The uniqueness of 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one, also known by its CAS number 477866-75-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of trifluoromethoxy and benzothiophene moieties, which are significant for its biological properties. The structural characteristics contribute to its interaction with various biological targets.
Biological Activity Overview
Research indicates that 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one exhibits notable activity against several biological pathways, particularly in cancer models and kinase inhibition.
1. Kinase Inhibition
A critical area of study involves the compound's ability to inhibit various kinases. A study evaluated its inhibitory effects on a panel of 20 tyrosine kinases (TKs). The results showed that at a concentration of 20 µM, the compound inhibited 17 out of 20 kinases by more than 70%, with specific kinases like PIK2, SRC, and TYRO3 showing less than 50% inhibition .
| Kinase | % Inhibition at 20 µM |
|---|---|
| PIK2 | < 50% |
| SRC | < 50% |
| TYRO3 | < 50% |
| Other TKs | > 70% |
2. Anti-Cancer Activity
In preclinical studies, the compound demonstrated significant anti-cancer properties. For instance, it was tested on non-small cell lung cancer (NSCLC) cells, where it showed enhanced cell growth inhibition and apoptosis induction compared to single-targeting agents. This suggests a multi-targeted approach may be effective in cancer treatment .
Case Studies
Several case studies have highlighted the efficacy of this compound in various contexts:
- Case Study 1 : In a study involving NSCLC cells, the compound exhibited IC50 values indicating potent inhibition of cell proliferation. The mechanism was linked to its interaction with c-MET, a known oncogenic driver.
- Case Study 2 : Another investigation focused on the compound's role in inhibiting melanin production in B16F10 cells. The results indicated that it effectively reduced melanin levels, suggesting potential applications in skin-related conditions .
Molecular Mechanism
The molecular modeling studies suggest that the compound functions as a type I tyrosine kinase inhibitor (TKI). It forms hydrogen bonds with critical residues in the kinase hinge region, which is essential for enzyme inhibition. This binding mode is crucial for understanding how structural modifications could enhance its efficacy against specific targets .
Q & A
Q. What are the recommended synthetic routes for 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-benzothiophen-1(3H)-one derivatives and 4-(trifluoromethoxy)aniline. Key steps include:
- Refluxing precursors in ethanol or THF with catalytic acetic acid to facilitate imine bond formation .
- Monitoring reaction progress via thin-layer chromatography (TLC) to optimize reaction time (typically 6–72 hours) .
- Purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product .
- Yield optimization by adjusting stoichiometry (1:1 molar ratio of carbonyl and amine precursors) and temperature (60–80°C) .
Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : The trifluoromethoxy (-OCF₃) group enhances:
- Lipophilicity : Increases membrane permeability, measured via logP values (experimental or computational tools like MarvinSketch) .
- Metabolic Stability : Reduces oxidative degradation in vivo, validated via liver microsomal assays .
- Electron-Withdrawing Effects : Stabilizes the anilino-methylene moiety, confirmed via NMR (¹³C chemical shifts) and DFT calculations .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign shifts to confirm imine bond formation (δ ~8–9 ppm for CH=N) and aromatic protons .
- FT-IR : Identify C=O (1670–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Crystallography :
- Single-crystal X-ray diffraction : Resolve molecular geometry (e.g., dihedral angles between benzothiophenone and anilino groups) using SHELXL for refinement .
- Crystal Packing Analysis : Identify stabilizing interactions (N–H⋯O, C–H⋯π) via Mercury software .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., kinases or GPCRs). Parameterize the trifluoromethoxy group with accurate partial charges from Gaussian09 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD/RMSF analysis) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, validating with experimental IC₅₀ data from enzyme inhibition assays .
Q. What experimental strategies can resolve contradictions in reported biological activities of analogous trifluoromethoxy-containing compounds?
- Methodological Answer :
- Systematic Assay Variation : Compare activity across standardized assays (e.g., anti-inflammatory via COX-2 inhibition vs. anticancer via MTT cytotoxicity), controlling for cell lines and concentrations .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from studies with conflicting results, assessing variables like solvent (DMSO vs. saline) or incubation time .
Q. How can structural modifications to the benzothiophenone core enhance target selectivity or reduce off-target effects?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with substituents at the benzothiophenone 4-position (e.g., -Cl, -CH₃) and test against target vs. non-target proteins .
- Covalent Docking : Design pro-drugs with hydrolyzable groups (e.g., esters) to improve bioavailability, validated via plasma stability assays .
- Crystallographic Fragment Screening : Soak crystals with target proteins to identify binding hotspots for rational modification .
Q. What methodologies address challenges in crystallizing this compound for high-resolution structural studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with PEG-based precipitants (e.g., PEG 3350 in 20% DMF/water) to grow diffraction-quality crystals .
- Twinned Data Correction : Apply SHELXD for structure solution and refine with twin laws (e.g., BASF parameter in SHELXL) .
- Low-Temperature Data Collection : Cool crystals to 100 K (liquid N₂) to minimize thermal motion and improve resolution (<1.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
